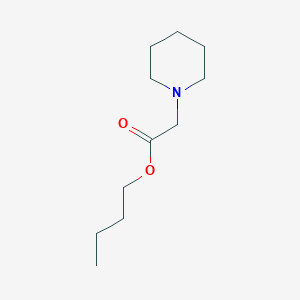
Butyl (piperidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (piperidin-1-yl)acetate is an organic compound that features a piperidine ring, which is a six-membered heterocyclic amine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The piperidine moiety is known for its presence in numerous pharmacologically active compounds, making this compound a compound worth exploring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (piperidin-1-yl)acetate typically involves the reaction of butyl acetate with piperidine under specific conditions. One common method is the esterification reaction where butyl acetate is reacted with piperidine in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl (piperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Butyl (piperidin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Butyl (piperidin-1-yl)acetate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The ester group can also undergo hydrolysis, releasing butanol and piperidine, which can further interact with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine.
Butyl acetate: An ester commonly used as a solvent.
N-Butylpiperidine: A compound similar in structure but lacking the ester group.
Uniqueness
Butyl (piperidin-1-yl)acetate is unique due to the combination of the piperidine ring and the ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both functional groups allows for diverse chemical reactions and interactions, enhancing its utility in research and industry.
Propiedades
Número CAS |
70570-10-4 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
butyl 2-piperidin-1-ylacetate |
InChI |
InChI=1S/C11H21NO2/c1-2-3-9-14-11(13)10-12-7-5-4-6-8-12/h2-10H2,1H3 |
Clave InChI |
ZKQUDAVABARBNB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


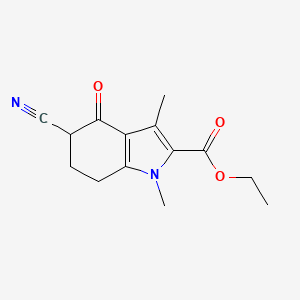
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
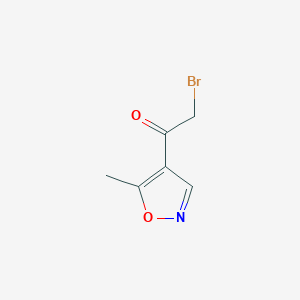
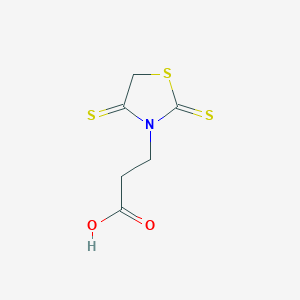
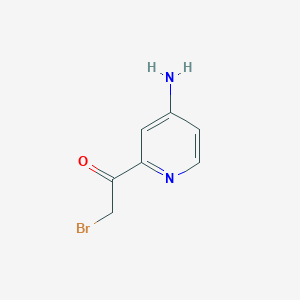
![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)
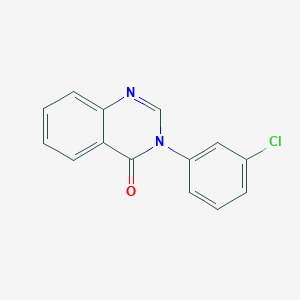
![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
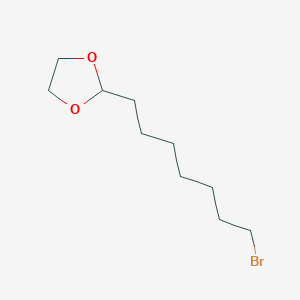
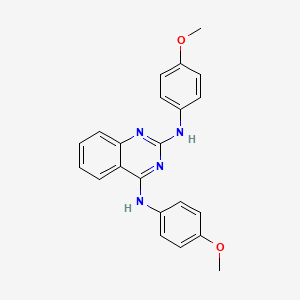
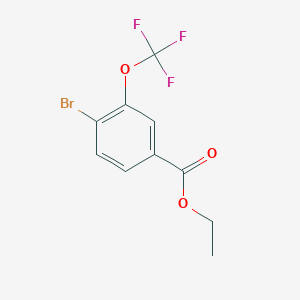
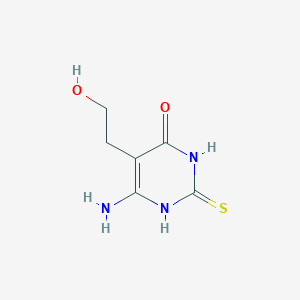

![(8-Ethyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13989870.png)
